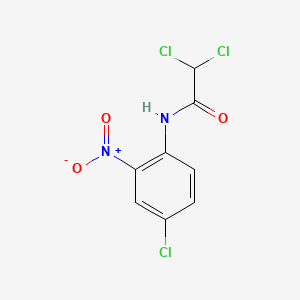

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide

Description

Properties

CAS No. |

17090-48-1 |

|---|---|

Molecular Formula |

C8H5Cl3N2O3 |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

2,2-dichloro-N-(4-chloro-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl3N2O3/c9-4-1-2-5(6(3-4)13(15)16)12-8(14)7(10)11/h1-3,7H,(H,12,14) |

InChI Key |

QKFACLSIOLLYTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the reaction of 4-chloro-2-nitroaniline with dichloroacetyl chloride in the presence of a base, typically potassium carbonate or triethylamine, in an organic solvent such as dichloromethane or acetone. This acylation forms the amide bond, yielding the target compound.

Detailed Synthetic Procedures

Reaction Mechanism Insights

- The nucleophilic amine group of 4-chloro-2-nitroaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.

- The base (K2CO3 or Et3N) neutralizes the released hydrochloric acid, preventing side reactions.

- The reaction proceeds smoothly at low temperatures (0–25 °C) to control reaction rate and minimize by-products.

Alternative Preparative Routes

While the direct acylation method is predominant, related processes include:

- Nitration of 2,2-Dichloro-N-(4-chlorophenyl)acetamide : Starting from 2,2-dichloro-N-(4-chlorophenyl)acetamide, controlled nitration with nitric acid/sulfuric acid mixtures can introduce the nitro group at the 2-position on the aromatic ring. However, this method is less direct and requires careful control to avoid over-nitration or degradation.

Experimental Data and Characterization

Reaction Conditions Summary Table

Characterization Techniques

- Melting Point : Typically in the range of 180–185 °C, consistent with pure this compound.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR) : Confirms amide bond formation (amide C=O stretch ~1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR and ^13C NMR confirm aromatic substitution pattern and acetamide structure.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

Comparative Analysis of Preparation Methods

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation with K2CO3 in CH2Cl2 | 4-Chloro-2-nitroaniline, Dichloroacetyl chloride, K2CO3 | Simple, high yield, mild conditions | Requires dry solvents, base handling |

| Direct Acylation with Triethylamine in CH2Cl2 | 4-Chloro-2-nitroaniline, Dichloroacetyl chloride, Et3N | Inert atmosphere possible, good selectivity | Longer reaction time, need for nitrogen atmosphere |

| Nitration of 2,2-Dichloro-N-(4-chlorophenyl)acetamide | Sulfuric acid, Oleum, Nitric acid | Alternative route if starting amide available | More hazardous reagents, complex control needed |

Summary and Recommendations

- The most efficient and widely reported method for preparing this compound is the direct acylation of 4-chloro-2-nitroaniline with dichloroacetyl chloride in the presence of a base such as potassium carbonate or triethylamine in dichloromethane or acetone at low temperatures (0–25 °C).

- This method offers high yields, good selectivity, and straightforward purification .

- Alternative nitration methods starting from the non-nitrated amide are less common due to harsher conditions and lower selectivity.

- Characterization by melting point, TLC, IR, NMR, and MS ensures product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Chloramphenicol (CAP) : The presence of a dihydroxypropyl chain in CAP enhances water solubility and bioavailability compared to the target compound, which lacks hydroxyl groups. CAP's stereochemistry ([R,R] configuration) is critical for binding to bacterial ribosomes .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Replacement of the dichloroacetamide group with a methylsulfonyl moiety reduces electrophilicity, altering reactivity in nucleophilic substitution reactions .

Physicochemical Properties

- Lipophilicity: The target compound exhibits higher logP (~2.8 estimated) compared to CAP (logP ~1.0) due to its non-polar dichloroacetamide group and lack of hydroxyl moieties .

- Melting Points : Nitro and chloro substituents increase melting points via intermolecular dipole interactions. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide melts at 160–162°C , while 2-chloro-N-(4-nitrophenyl)acetamide has a lower melting point (~145°C) .

- Stability : The nitro group in the target compound may render it susceptible to photodegradation, similar to CAP, which degrades under UV light .

Biological Activity

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects.

Chemical Structure and Properties

The compound features a dichloroacetamide structure with a nitrophenyl moiety, which contributes to its biological properties. The presence of chlorine and nitro groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial and cancer cells. The nitro group can undergo reduction within cellular environments, forming reactive intermediates that can damage cellular components and inhibit enzymatic functions. This mechanism has been observed in various studies where the compound demonstrated inhibition of bacterial enzymes, leading to antibacterial activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly Klebsiella pneumoniae, a significant cause of nosocomial infections.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) for this compound against K. pneumoniae has been determined through in vitro studies. The results indicate that the compound exhibits significant antibacterial activity, with the chloro atom enhancing its effectiveness by stabilizing interactions with target enzymes .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Effective against K. pneumoniae |

| Control (Ciprofloxacin) | 4 | Standard antibacterial activity |

Time-Kill Kinetics

Time-kill kinetics studies have demonstrated that exposure to this compound leads to a significant reduction in viable K. pneumoniae cells over time. For instance, a ≥3-log reduction in bacterial counts was observed after 10 hours of treatment at concentrations corresponding to 2× MIC .

Cytotoxicity and Pharmacokinetics

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated using various cancer cell lines. Initial findings suggest that while it exhibits cytotoxicity, it also shows favorable pharmacokinetic profiles indicating potential for oral bioavailability and therapeutic use .

Cytotoxicity Studies

The cytotoxicity of this compound was assessed using MTT assays across different cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HCT-15 | 15 | Moderate activity |

| A-431 | 20 | Lower than standard drugs |

Case Studies

Several case studies have documented the successful application of compounds similar to this compound in treating infections caused by resistant strains of bacteria. These studies underline the importance of exploring such compounds as potential therapeutic agents in modern medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride under reflux conditions. Key parameters include:

- Temperature : Reflux (~140°C) ensures complete acetylation while minimizing side reactions.

- Purification : Recrystallization in ethanol achieves >95% purity .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with Rf values calibrated against known standards .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.8–8.2 ppm) and acetamide protons (δ 2.1–2.3 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and nitro group carbons .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles (e.g., nitro group twist = -16.7° relative to the benzene plane) .

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO2) validate functional groups .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to byproduct formation, and what strategies mitigate these issues?

- Methodological Answer : Byproducts like 2,4-dichloroaniline arise from hydrolysis of the acetamide group under acidic conditions. Mitigation strategies include:

- pH Control : Buffered reactions (pH 6–7) suppress hydrolysis .

- Stoichiometric Optimization : Excess acetic anhydride (1.5 eq) ensures complete acetylation .

- Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from impurities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the acetamide’s α-carbon for SN2 reactions. Kinetic studies show:

- Second-Order Kinetics : Linear plots of ln(k) vs. [Nu⁻] confirm bimolecular mechanisms.

- Hammett Analysis : σ⁻ values (σ = +0.78 for nitro) correlate with accelerated substitution rates .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer :

- Hydrogen Bonding : C–H···O interactions (2.89 Å) form dimeric structures, increasing thermal stability (Tdec > 200°C) .

- π-π Stacking : Face-to-face aromatic interactions (3.4 Å spacing) reduce solubility in nonpolar solvents. Solubility parameters (HSPiP software) predict optimal dissolution in DMSO or DMF .

Q. What experimental approaches resolve contradictions in reported biological activity data across assay systems?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50 variations) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.